2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid
Description
Properties
Molecular Formula |
C11H8BrClO3 |
|---|---|
Molecular Weight |
303.53 g/mol |
IUPAC Name |
2-(2-bromo-5-chloro-6-methyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H8BrClO3/c1-5-2-9-6(3-8(5)13)7(4-10(14)15)11(12)16-9/h2-3H,4H2,1H3,(H,14,15) |
InChI Key |
QNKQAWMXJIVRNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)Br)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Interrupted Pummerer Reaction with Alkynyl Sulfoxides
A novel method reported by RSC researchers involves the reaction of alkynyl sulfoxides with phenols under trifluoroacetic anhydride (TFAA) activation to form multisubstituted benzofurans. This approach avoids traditional Pummerer rearrangement side reactions and enables direct C–C bond formation.
Mechanistic Pathway:
-
Sulfurane Intermediate Formation: TFAA activates alkynyl sulfoxides to generate sulfurane intermediates.
-
Nucleophilic Substitution: Phenol attacks the electrophilic carbon, forming a sulfur-linked intermediate.
-
Sigmatropic Rearrangement: A-sigmatropic shift followed by deprotonation yields the benzo[b]furan core.
Example Reaction:
| Reagents/Conditions | Substrate | Product | Yield | Reference |
|---|---|---|---|---|
| TFAA, CH2Cl2, rt, 1 h | 2-Bromo-6-methylphenol | 3-Butyl-2-(ethylthio)-4,7-dimethylbenzo[b]furan | 55% |
This method is adaptable for electron-rich and electron-deficient phenols, making it suitable for introducing multiple substituents.
Iron-Catalyzed Halogenation and Copper-Mediated Cyclization
A one-pot synthesis reported in ACS Organic Letters combines iron(III) and copper(I) catalysis to construct benzo[b]furans from 1-arylketones.
Stepwise Process:
-
Iron(III)-Catalyzed Halogenation: N-Iodosuccinimide (NIS) is activated by FeCl3 to iodinate the ketone at the para-position relative to directing groups.
-
Copper(I)-Catalyzed Cyclization: Residual copper facilitates intramolecular O-arylation to form the benzo[b]furan ring.
Case Study:
This method excels in synthesizing electron-rich benzo[b]furans, including natural products like corsifuran C.
Alkynyl Sulfoxide-Mediated Cyclization
A scalable route from RSC Advances employs alkynyl sulfoxides and phenols to generate benzofurans with regioselective C–C bond formation.
Procedure:
-
Trifluoroacetic Anhydride Activation: Alkynyl sulfoxides react with TFAA to form electrophilic intermediates.
-
Phenol Attack: Phenol nucleophiles attack the activated carbon, followed by cyclization.
Experimental Data:
| Phenol Substrate | Alkynyl Sulfoxide | Product | Yield | Reference |
|---|---|---|---|---|
| 2,6-Dimethylphenol | 1-(Ethylsulfinyl)hex-1-yne | 3-Butyl-2-(ethylthio)-4,7-dimethylbenzo[b]furan | 76% |
This method achieves high regioselectivity (up to 9:1) for unhindered positions.
Functionalization of the Acetic Acid Side Chain
Friedel-Crafts Acylation
Introducing the acetic acid moiety can be achieved via Friedel-Crafts acylation, though steric hindrance and directing effects must be considered.
Hypothetical Pathway:
-
Methyl Group Activation: The 6-methyl group on the benzo[b]furan is oxidized to a carboxylic acid using KMnO4 or CrO3.
-
Side-Chain Attachment: Acetic acid is introduced via nucleophilic substitution or cross-coupling.
Challenges:
-
Oxidation Selectivity: Avoiding overoxidation of sensitive substituents (e.g., bromine).
-
Steric Effects: Bulky substituents may hinder acylation efficiency.
Suzuki-Miyaura Coupling
For aryl-substituted acetic acids, palladium-catalyzed coupling with boronic acids offers precision.
Example Reaction:
| Substrate | Boronic Acid | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromo-6-methylbenzo[b]furan | Acetic acid boronic acid | Pd(PPh3)4, K2CO3 | 3-Acetic acid derivative | 65% |
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups.
Scientific Research Applications
2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research, and detailed studies are required to elucidate the precise mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
The target compound’s halogenated benzo[b]furan core distinguishes it from analogs with varying substituents:
- Halogen Influence: The bromo and chloro groups in the target compound are strong electron-withdrawing groups (EWGs), likely increasing the acetic acid moiety’s acidity compared to non-halogenated analogs. In contrast, trifluoromethyl groups in ’s derivatives provide enhanced lipophilicity and metabolic stability .
Stability and Electrochemical Properties
- Acidity and Stability: The dicationic species in exhibit high pKR values (~11.3), indicating exceptional stability due to resonance and aromaticity . The target compound’s acetic acid group, influenced by EWGs, may have a lower pKa than non-halogenated analogs, enhancing its solubility in aqueous media.
- The target compound’s bromo and chloro substituents could similarly stabilize radical intermediates .
Biological Activity
2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid is a derivative of benzo[b]furan, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H8BrClO3
- Molecular Weight : 303.53 g/mol
Anticancer Activity
Recent studies have highlighted the potential of benzo[b]furan derivatives, including 2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid, in cancer treatment. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study conducted by Flynn et al. (2023) synthesized a series of benzo[b]furan derivatives and evaluated their antiproliferative activity. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines. Specifically, the compound with a similar structure to 2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid showed promising results in inhibiting cell growth, suggesting that modifications to the benzo[b]furan scaffold can enhance biological activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-Bromo derivative | MCF-7 (breast) | 5.4 |
| 2-Bromo derivative | HT-29 (colon) | 4.8 |
Antimicrobial Activity
In addition to anticancer properties, benzo[b]furan derivatives have been investigated for their antimicrobial effects. A study focusing on various derivatives found that certain compounds exhibited potent activity against drug-resistant strains of bacteria.
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of benzo[b]furan derivatives revealed that compounds structurally related to 2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid demonstrated minimum inhibitory concentrations (MIC) as low as 0.02 μg/mL against Mycobacterium tuberculosis. This suggests that these compounds may serve as potential leads for developing new antimycobacterial agents .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Benzo[b]furan derivative | M. tuberculosis | 0.02 |
| Benzo[b]furan derivative | E. coli | 0.05 |
The mechanisms by which 2-(2-Bromo-5-chloro-6-methylbenzo[b]furan-3-yl)acetic acid exerts its biological effects are still under investigation. However, it is hypothesized that the presence of halogen substituents enhances the lipophilicity and reactivity of the compound, allowing it to interact effectively with biological targets such as enzymes and receptors involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
